![molecular formula C17H23NO4S B2527451 3-({1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzoic acid CAS No. 326182-73-4](/img/structure/B2527451.png)
3-({1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-({1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzoic acid is a derivative of N-sulfonyl anthranilic acid, which is a crucial scaffold in biologically active molecules. The structure of this compound suggests that it may possess biological activity, potentially in the realm of anti-inflammatory effects, as indicated by the related compounds in the provided studies.
Synthesis Analysis
The synthesis of related N-sulfonyl anthranilic acids has been achieved through an iridium(III)-catalyzed ortho-C-H amidation of benzoic acids with sulfonyl azides. This method provides a facile route to generate a variety of N-sulfonyl anthranilic acid derivatives, which could potentially be applied to synthesize the compound .
Molecular Structure Analysis
The molecular structure of 3-({1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzoic acid includes a 6-azabicyclo[3.2.1]octane moiety, which is a bicyclic structure containing nitrogen. This structural feature is also found in other biologically active compounds, such as a novel antiarrhythmic agent mentioned in the provided studies .
Chemical Reactions Analysis
While the specific chemical reactions of 3-({1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzoic acid are not detailed in the provided papers, the related compounds have been shown to participate in reactions typical of sulfonyl groups and benzoic acid derivatives. These may include further functionalization or participation in the formation of heterocyclic compounds, as seen in the synthesis of 4-aryl-NH-1,2,3-triazoles using a DABCO-sulfonic acid catalyst .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the provided papers. However, based on the structure, it can be inferred that the compound may exhibit properties similar to other N-sulfonyl anthranilic acids, such as solubility in polar organic solvents and potential for ionization depending on the pH of the environment. The presence of the sulfonyl group may also confer a degree of acidity to the compound, affecting its solubility and reactivity .
Anti-inflammatory Evaluation
Compounds related to 3-({1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzoic acid have been evaluated for their anti-inflammatory activity. Specifically, some N-sulfonyl anthranilic acids have shown potent anti-inflammatory properties, stronger than well-known NSAIDs like ibuprofen, when tested against interleukin-1β (IL-1β) and cyclooxygenase-2 (COX-2) in LPS-induced RAW264.7 cells . This suggests that the compound may also possess significant anti-inflammatory potential, warranting further investigation.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The compound has been involved in studies related to the synthesis of functionally substituted heteroanalogs of bicyclic compounds. These compounds demonstrate a broad spectrum of useful properties and potential as biologically active substances. A particular study explored the synthesis of a heteroanalogs compound involving sodium sulfide, indicating potential applications in chemical synthesis processes (Baeva, Fatykhov, Galkin, & Lyapina, 2014).
Biological Activity and Medicinal Chemistry
- A class of compounds including the 3-sulfonyl-8-azabicyclo[3.2.1]octane moiety was identified as inhibitors of long-chain fatty acid elongase 6 (ELOVL6), a potential target for the treatment of metabolic disorders. This suggests a role for the compound in medicinal chemistry, particularly in the development of inhibitors for specific enzymes involved in metabolic pathways (Nagase et al., 2009).
Structural Chemistry and Coordination Polymers
- The structural chemistry of sulfonated benzoic acid derivatives, which are closely related to the queried compound, has been explored. These compounds have been shown to form complex structures through intermolecular hydrogen bonds, and they exhibit high extractability toward lanthanoid ions. This points to potential applications in materials science, particularly in the design of new materials for metal extraction and catalysis (Morohashi, Nagata, Hayashi, & Hattori, 2014).
Neurochemical Research
- Compounds structurally related to the queried compound have been studied for their neurochemical effects, particularly on dopamine transformation and its metabolites in the brain. This suggests potential research applications in understanding the biochemical pathways of neurological functions and disorders (Naplekova, Narkevich, Kudrin, Kostochka, & Voronina, 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Eigenschaften
IUPAC Name |
3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4S/c1-16(2)8-13-9-17(3,10-16)11-18(13)23(21,22)14-6-4-5-12(7-14)15(19)20/h4-7,13H,8-11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSYCERXWWNIEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2S(=O)(=O)C3=CC=CC(=C3)C(=O)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


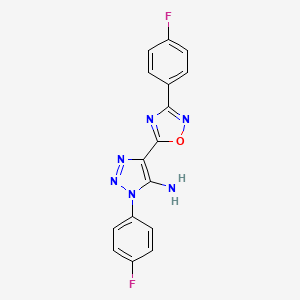
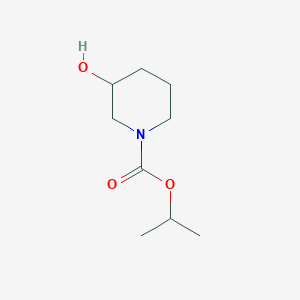

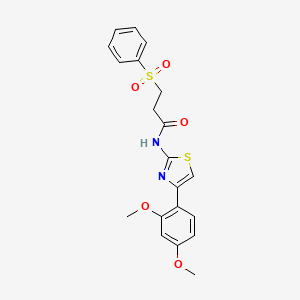

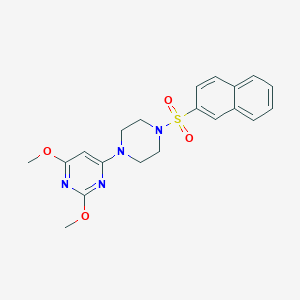
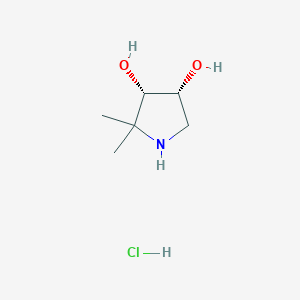
![2-(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2527383.png)
![Ethyl 5-amino-1-(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrazole-4-carboxylate](/img/structure/B2527384.png)
![1-{1-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2527385.png)
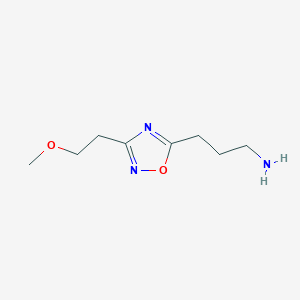

![5-Bromo-3-methyl-6-((p-tolylthio)methyl)imidazo[2,1-b]thiazole](/img/structure/B2527391.png)